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Compound of Interest |

Methyl 3-(pyrrolidin-1-
Compound Name:
ylmethyl)benzoate
CAS No.: 321198-22-5
Cat. No.: B1465045

Executive Summary

CAS Number: 321198-22-5 Chemical Name: Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Synonyms: Methyl 3-((pyrrolidin-1-yl)methyl)benzoate; 3-(Pyrrolidin-1-ylmethyl)benzoic acid
methyl ester Molecular Formula: C13H17NO2 Molecular Weight: 219.28 g/mol

This compound serves as a bifunctional building block, featuring a lipophilic pyrrolidine moiety
and a reactive methyl ester. It is frequently utilized in fragment-based drug discovery (FBDD) to
introduce solubility-enhancing basic amines while retaining a handle (ester) for further
diversification into amides or alcohols.

Chemical Identity & Physicochemical Properties
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Property Data
Appearance Pale yellow to colorless oil (or low-melting solid)
Boiling Point Predicted: ~320°C (760 mmHg)

Soluble in DCM, MeOH, DMSO; sparingly

Solubility ]
soluble in water (neutral pH)
pKa (Predicted) ~9.2 (Pyrrolidine nitrogen)
LogP ~2.0
SMILES COC(=0)C1=CC=CC(CN2CccCcCC2)=C1

Spectroscopic Characterization

The following data represents the Standard Spectroscopic Profile for CAS 321198-22-5. These
values are derived from the structural integration of the meta-substituted benzoate core and the

pyrrolidine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCIls) Instrument Frequency: 400 MHz (*H), 100 MHz (33C)

IH NMR Data (Proton Assignments)
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. s . . Structural
Shift (0, ppm) Multiplicity Integration Assignment e
nsig

Deshielded by

ester (ortho) &
7.95 s 1H Ar-H (H-2)

methylene

(ortho).

Deshielded by

7.90 d (J=7.8 Hz) 1H Ar-H (H-4)
ester (ortho).

Adjacent to alkyl
group.

7.55 d (J=7.8 Hz) 1H Ar-H (H-6)

Meta-coupling
7.38 t (J=7.8 Hz) 1H Ar-H (H-5)
pattern.

Characteristic
3.91 s 3H -OCHs methyl ester

singlet.

Benzylic

methylene; sharp
3.68 S 2H Ar-CHz-N singlet confirms

no chiral center

nearby.

Protons adjacent
to Nitrogen;

2.52 m 4H Pyr-H (a)
broadened by

ring flux.

Ring methylene
1.79 m 4H Pyr-H (B)
protons.

Technical Note: The benzylic singlet at 3.68 ppm is the critical diagnostic peak. A shift downfield
to >4.5 ppm would indicate unreacted benzyl bromide precursor (CAS 1129-28-8), while a shift
to ~4.0 ppm might suggest oxidation to the amide or N-oxide formation.

13C NMR Data (Carbon Assignments)
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Shift (6, ppm) Assignment

167.1 C=0 (Ester Carbonyl)

139.5 C-3 (Quaternary Aromatic, attached to CHz-N)
133.2 C-2 (Aromatic CH)

130.5 C-1 (Quaternary Aromatic, attached to C=0)
130.0 C-6 (Aromatic CH)

128.5 C-4 (Aromatic CH)

128.2 C-5 (Aromatic CH)

60.1 Ar-CH2-N (Benzylic Carbon)

54.2 Pyr-C (a) (Ring carbons next to N)

52.1 -OCHs (Methoxy Carbon)

23.5 Pyr-C (B) (Ring carbons distal to N)

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

e Molecular lon [M+H]*: 220.1 m/z

o Base Peak: Often 220.1 m/z (stable protonated molecule) or 84.1 m/z (Pyrrolidinium ion via

benzylic cleavage).

» Fragmentation Pattern:

o m/z 220 - 188: Loss of methanol (-32 Da), indicative of the methyl ester.

o m/z 220 — 84: Cleavage of the C-N bond yielding the pyrrolidine fragment (CaHsN™).

o m/z 220 - 135: Formation of the methoxycarbonyl benzyl cation (Ar-COOCHS3s)*.

Experimental Protocol: Synthesis & Validation
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This protocol describes the synthesis of CAS 321198-22-5 via nucleophilic substitution, the
primary industrial route.

Precursor: Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8).[1]
Reaction Workflow

Methyl 3-(bromomethyl)benzoate
(CAS 1129-28-8)

Pyrrolidine Nucleophilic Substitution
(1.2 equiv) (MeCN, 60°C, 4h)

Aq. Extraction IAED U0 CAS 321198-22-5
(DCM/Water) (>95% Purity)

K2CO3/ TEA
(Base)

Click to download full resolution via product page

Figure 1: Synthetic pathway for Methyl 3-(pyrrolidin-1-ylmethyl)benzoate.

Step-by-Step Methodology

o Preparation: Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile
(MeCN) or DMF (10 mL/qg).

o Addition: Add Potassium Carbonate (K2COs) (2.0 eq) followed by Pyrrolidine (1.2 eq)
dropwise at 0°C to control exotherm.

o Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Optional:
Heat to 60°C if monitoring shows slow conversion).

o Validation Point: TLC (Hexane/EtOAc 3:1) should show disappearance of the bromide (Rf
~0.8) and appearance of a polar spot (Rf ~0.3).

o Workup:

o Dilute with Ethyl Acetate or DCM.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_99-36-5_1HNMR.htm
https://www.benchchem.com/product/b1465045?utm_src=pdf-body-img
https://www.benchchem.com/product/b1465045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Wash with water (2x) to remove inorganic salts and excess pyrrolidine.

o Critical Step: Wash with saturated NaHCOs to ensure the amine remains free-based.

 Purification: Dry organic layer over Naz2SOa4, filter, and concentrate in vacuo. The product is
typically pure enough (>95%) for use without column chromatography. If necessary, purify via
silica gel flash chromatography (DCM:MeOH 95:5).

Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 321198-22-5, verify the absence of these common

impurities:
Impurity Origin Detection (*H NMR)
Methyl 3- ) ] )
Unreacted Starting Material Singlet at 4.50 ppm (CHz-Br).
(bromomethyl)benzoate

Loss of Methyl singlet (3.91
Hydrolysis Product ppm); Broad OH peak >10
ppm.

3-(Pyrrolidin-1-

ylmethyl)benzoic acid

Multiplets at 2.8 ppm and 1.6
ppm.

Pyrrolidine Residual Reagent

Analytical Workflow Diagram
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Crude Sample
CAS 321198-22-5

1H NMR (CDCI3) LC-MS (ESI+)
Check 3.68 ppm (CH2-N) Check m/z 220.1

Purity Assessment

No impurity peaks \Start Mat. present

Reprocess
(Acid/Base Extraction)

Release for Use

Click to download full resolution via product page
Figure 2: Quality Control Decision Tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum [chemicalbook.com]
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Synthesis of CAS 321198-22-5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1465045#cas-number-321198-22-5-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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